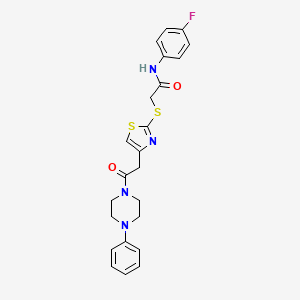
N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23FN4O2S2 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C26H24FN3O3S
- Molecular Weight : 463.55 g/mol
- CAS Number : 125971-96-2
The structure includes a thiazole ring, a piperazine moiety, and a fluorophenyl group, which contribute to its biological properties.
1. Anticancer Activity
Research indicates that derivatives of compounds with similar structures exhibit notable anticancer activity. For instance, compounds containing thiazole and piperazine rings have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and HCT116. The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Inhibition of Enzymatic Activity
The compound may act as an inhibitor for specific enzymes associated with cancer proliferation and inflammation, such as cyclooxygenase (COX) enzymes. Inhibition of COX-II has been linked to reduced inflammation and tumor growth in preclinical studies.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of similar thiazole-piperazine derivatives against MCF7 and HCT116 cell lines. The results demonstrated IC50 values ranging from 0.39 to 0.46 µM, indicating potent activity against these cancer types .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of COX-II by derivatives related to N-(4-fluorophenyl)-2-acetamide compounds. A modified derivative exhibited an IC50 value of 0.011 µM against COX-II, showcasing enhanced potency compared to existing anti-inflammatory drugs .
Biological Activity Summary Table
| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.39 | |
| Anticancer | HCT116 | 0.46 | |
| COX-II Inhibition | COX-II | 0.011 |
Discussion
The biological activity of this compound suggests it could be a promising candidate for further drug development, particularly in oncology and inflammation-related diseases. The structure-function relationship indicates that modifications to the piperazine or thiazole moieties could enhance efficacy or selectivity.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S2/c24-17-6-8-18(9-7-17)25-21(29)16-32-23-26-19(15-31-23)14-22(30)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15H,10-14,16H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBASVZDUDMUOHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













